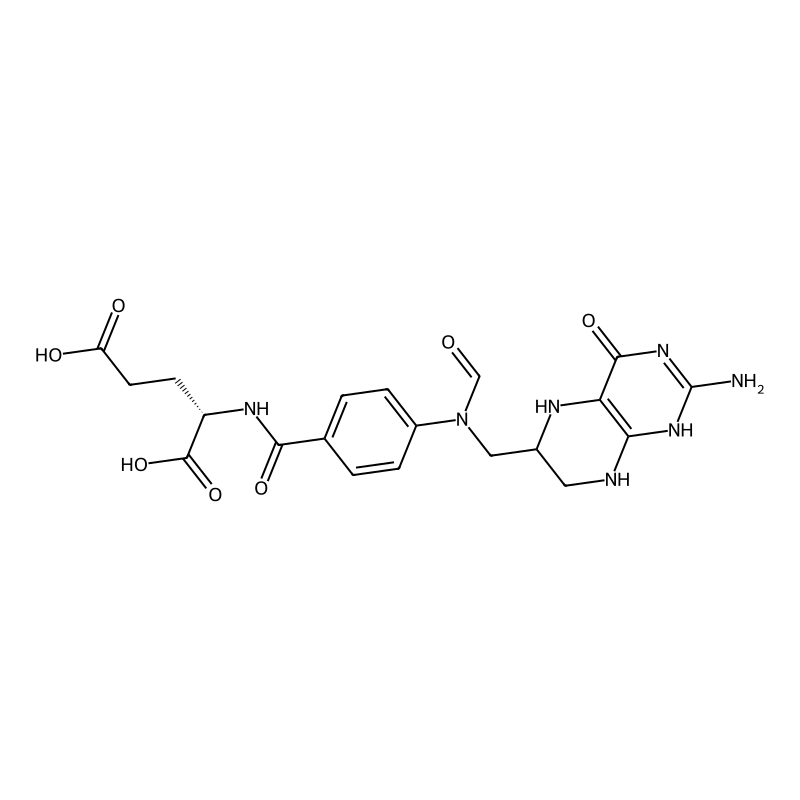10-Formyltetrahydrofolic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
- Origin: 10-Formyl-THF is not directly obtained from the diet but is an intermediate form generated within the folate cycle, a complex series of enzymatic reactions occurring in the body [].
- Significance: 10-Formyl-THF plays a crucial role in one-carbon transfer reactions, essential for purine and pyrimidine synthesis (building blocks of DNA and RNA) and amino acid metabolism []. Research on 10-Formyl-THF focuses on understanding folate metabolism, neural tube defect prevention, and its potential role in cancer treatment [, ].
Molecular Structure Analysis
- 10-Formyl-THF has a complex structure consisting of three main components:
- Pteridine ring: A heterocyclic aromatic ring containing nitrogen atoms [].
- Para-aminobenzoic acid (PABA): Linked to the pteridine ring, it provides structural stability [].
- Polyglutamate chain: Attached to PABA, it usually contains one to three glutamic acid residues [].
- A formyl group (HCO) attached to the 10th position of the pteridine ring distinguishes 10-Formyl-THF from other folate forms [].
Chemical Reactions Analysis
10-Formyl-THF + Glycine → N⁵,N¹⁰-Methenyl-THF + L-Serine (Equation 1) []
The specific synthesis of 10-Formyl-THF within the folate cycle is complex and involves multiple enzymatic steps. In-depth information on the complete pathway is beyond the scope of this analysis.
Physical And Chemical Properties Analysis
- 10-Formyl-THF is a yellow, odorless solid powder.
- Specific data on melting point, boiling point, and solubility is not readily available in scientific literature.
- As a folate derivative, it is likely soluble in water and polar solvents but poorly soluble in non-polar solvents [].
- 10-Formyl-THF is relatively unstable in light and alkaline conditions but can be stored at -20°C for long-term preservation.
Please Note:
- The information provided is based on current scientific understanding and may be subject to change as new research emerges.
- Due to the complexity of the folate cycle, detailed information on the synthesis of 10-Formyl-THF is not included here. Refer to specialized biochemistry resources for in-depth discussions on the pathway.
Understanding Folate Metabolism
Folate, in its various forms, is essential for human health. Research investigates how 10-Formyl-THF functions within the folate cycle, a complex series of enzymatic reactions that interconvert different folate forms. By studying 10-Formyl-THF metabolism, scientists can gain insights into folate deficiencies and their associated diseases [PubChem, National Institutes of Health ""].
Investigating Neural Tube Defects
Folate deficiency during pregnancy is a major risk factor for neural tube defects (NTDs) in developing fetuses. Research explores the potential of 10-Formyl-THF supplementation in preventing NTDs. Studies examine how 10-Formyl-THF influences folate metabolism in pregnant women and its impact on fetal development [National Institutes of Health ""].
Cancer Research
10-Formyl-THF is being investigated for its potential role in cancer treatment. Some studies explore how 10-Formyl-THF might enhance the efficacy of certain chemotherapy drugs by improving folate metabolism in cancer cells [National Cancer Institute ""].
- Formation from Methenyltetrahydrofolate:
- Synthesis via Formate:
- Conversion Back to Tetrahydrofolate:
In biological systems, 10-formyltetrahydrofolic acid is crucial for purine biosynthesis. It donates formyl groups necessary for the synthesis of glycinamide ribonucleotide, which is a precursor to purine nucleotides. This process is catalyzed by enzymes such as phosphoribosylaminoimidazolecarboxamide formyltransferase . Additionally, it plays a role in the formylation of methionyl-tRNA, which is essential for protein synthesis .
Several methods exist for synthesizing 10-formyltetrahydrofolic acid:
- Hydrolysis of Methenyltetrahydrofolate: This method involves treating 5,10-methenyltetrahydrofolate with water under controlled conditions .
- Formylation of Folate: Another approach includes formylating folic acid followed by hydrogenation to yield 10-formyltetrahydrofolic acid .
- Anaerobic Base Treatment: A more recent method utilizes anaerobic conditions combined with base treatment to produce high-purity 10-formyltetrahydrofolic acid .
10-Formyltetrahydrofolic acid has several applications in both research and clinical settings:
- Biochemical Research: It serves as a substrate in enzyme assays to study folate metabolism.
- Clinical Nutrition: It is sometimes used in dietary supplements aimed at improving folate status.
- Pharmaceutical Development: Its role in purine synthesis makes it a target for drugs aimed at cancer treatment, where rapid cell division occurs .
Several compounds are structurally and functionally similar to 10-formyltetrahydrofolic acid:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tetrahydrofolate | Basic structure without the formyl group | Primary active form of folate |
| Dihydrofolate | Contains two reduced pteridine rings | Precursor to tetrahydrofolate |
| 5-Methyltetrahydrofolate | Contains a methyl group instead of formyl | Key player in homocysteine metabolism |
| Folinic Acid | Active form of folic acid without glutamate | Used clinically to treat folate deficiency |
Each of these compounds plays distinct roles within metabolic pathways but shares common features related to their folate structure. The unique ability of 10-formyltetrahydrofolic acid to donate formyl groups sets it apart as crucial for purine biosynthesis specifically .
Purity
XLogP3
Exact Mass
Appearance
Storage
Wikipedia
Dates
2: Sah S, Aluri S, Rex K, Varshney U. One-carbon metabolic pathway rewiring in Escherichia coli reveals an evolutionary advantage of 10-formyltetrahydrofolate synthetase (Fhs) in survival under hypoxia. J Bacteriol. 2015 Feb 15;197(4):717-26. doi: 10.1128/JB.02365-14. Epub 2014 Dec 1. PubMed PMID: 25448816; PubMed Central PMCID: PMC4334196.
3: Christensen KE, Deng L, Leung KY, Arning E, Bottiglieri T, Malysheva OV, Caudill MA, Krupenko NI, Greene ND, Jerome-Majewska L, MacKenzie RE, Rozen R. A novel mouse model for genetic variation in 10-formyltetrahydrofolate synthetase exhibits disturbed purine synthesis with impacts on pregnancy and embryonic development. Hum Mol Genet. 2013 Sep 15;22(18):3705-19. doi: 10.1093/hmg/ddt223. Epub 2013 May 23. PubMed PMID: 23704330.








